7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
Description
7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazol-5-yl group at the 7-position and a 4-methoxyphenyl group at the 3-position. The oxadiazole ring is further substituted with a 3-bromophenyl moiety, contributing to its unique electronic and steric properties. Its structural complexity arises from the fusion of multiple aromatic systems and halogenated substituents, which influence its solubility, stability, and intermolecular interactions .
Properties
CAS No. |
1326877-35-3 |
|---|---|
Molecular Formula |
C23H15BrN4O4 |
Molecular Weight |
491.301 |
IUPAC Name |
7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H15BrN4O4/c1-31-17-8-6-16(7-9-17)28-22(29)18-10-5-14(12-19(18)25-23(28)30)21-26-20(27-32-21)13-3-2-4-15(24)11-13/h2-12H,1H3,(H,25,30) |
InChI Key |
IMBVXSAYQLROBM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Br)NC2=O |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()
- Structural Features :
- Comparison :
- The triazole-thione core (C=S) contrasts with the oxadiazole (N-O-N) in the target compound, leading to differences in electron density and hydrogen-bonding capacity.
- The 4-methylphenyl group in this compound may enhance lipophilicity compared to the 4-methoxyphenyl group in the target compound.
- Elemental analysis (C: 56.71% vs. found 57.03%) suggests slight deviations in purity or crystallinity .
Triazino-Indol-Pyrazole Hybrid with 4-Bromophenyl ()
- Structural Features: Core: Triazino[5,6-b]indol fused with pyrazole. Substituents: 4-bromophenyl (para-bromo vs. meta-bromo in the target compound), 6,6-dimethylindol-4(5H)-one.
- Comparison: The para-bromophenyl substitution may alter steric interactions compared to the meta-bromo in the target compound. The indol-4-one system introduces additional hydrogen-bonding sites absent in the quinazoline-dione core. No spectral data are provided, but the fused triazino-indol system likely increases molecular rigidity .
3-(2-Bromophenyl)-1,2,4-Triazole-5(4H)-Thiones ()
- Structural Features :
- Core: 1,2,4-Triazole-5-thione.
- Substituents: 2-bromophenyl (ortho-bromo vs. meta-bromo in the target compound), variable alkyl/aryl groups.
- The thione group (C=S) enhances electrophilicity, whereas the oxadiazole in the target compound is more electron-deficient. Synthesized derivatives were characterized via HNMR and mass spectrometry, methods applicable to the target compound .
Data Table: Structural and Analytical Comparison
Preparation Methods
Niementowski Cyclization for Core Formation
The classical Niementowski reaction remains the most reliable method for constructing the quinazoline-2,4-dione scaffold. Anthranilic acid derivatives react with urea or its analogs under thermal conditions:
Procedure :
- 3-(4-Methoxyphenyl)anthranilic acid (1.0 mmol) is refluxed with urea (2.5 mmol) in dry DMF (5 mL) at 160°C for 8–12 hours.
- The reaction mixture is cooled to 25°C and poured into ice-water.
- The precipitated 3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is filtered and recrystallized from ethanol (Yield: 72–78%).
Key Optimization :
- Microwave-assisted synthesis reduces reaction time to 30 minutes at 150°C with DMAP catalysis , improving yields to 85–90%.
- Boc-protected intermediates enhance regioselectivity during subsequent functionalization.
Synthesis of 3-(3-Bromophenyl)-1,2,4-Oxadiazole Side Chain
Cyclocondensation of Amidoximes
The oxadiazole ring is constructed via [3+2] cycloaddition:
Stepwise Synthesis :
- 3-Bromobenzaldehyde (10 mmol) reacts with hydroxylamine hydrochloride (12 mmol) in EtOH/H2O (1:1) at 80°C for 4 hours to form 3-bromobenzaldoxime .
- Chlorination with N-chlorosuccinimide (NCS, 11 mmol) in DMF at 20°C yields 3-bromobenzonitrile oxide .
- Cyclization with cyanoacetic acid (10 mmol) under microwave irradiation (150°C, 30 min) produces 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid .
Critical Notes :
- Triethyl orthoformate accelerates cyclization efficiency (61% yield vs. 45% without).
- IR spectroscopy confirms oxadiazole formation via disappearance of NH stretches at 3300 cm$$^{-1}$$ and emergence of C=N absorption at 1605 cm$$^{-1}$$.
Final Coupling: Integration of Oxadiazole to Quinazoline Core
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling installs the oxadiazole moiety at position 7:
Optimized Conditions :
- 7-Bromoquinazoline-2,4-dione (1.0 mmol)
- 3-(3-Bromophenyl)-1,2,4-oxadiazole-5-boronic acid (1.2 mmol)
- Pd(PPh3)4 (5 mol%) , K2CO3 (2.0 mmol)
- Solvent: DME/H2O (4:1) at 90°C for 12 hours
Workup :
- Extraction with dichloromethane (3 × 15 mL)
- Column chromatography (SiO2, CH2Cl2:MeOH = 95:5)
- Recrystallization from acetonitrile (Final yield: 68%)
Analytical Validation :
- HRMS (ESI) : m/z calculated for C23H14BrN4O4 [M+H]+: 513.0241, found: 513.0238.
- $$^{13}$$C NMR (101 MHz, DMSO-d6) : δ 167.8 (C=O), 162.1 (C=N oxadiazole), 156.9 (quinazoline C-2), 134.2–122.4 (aromatic carbons).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Approach
Recent advances enable concurrent quinazoline and oxadiazole formation:
Procedure :
- 3-(4-Methoxyphenyl)anthranilic acid and 3-bromobenzonitrile oxide are heated with Boc2O (1.5 mmol) and DMAP (0.1 mmol) in CH3CN under microwave irradiation (150°C, 30 min).
- Yield : 58% (vs. 68% for stepwise method)
Advantages :
- Reduced purification steps
- Compatibility with automation
Limitations :
- Lower regiochemical control
- Requires strict stoichiometric ratios
Industrial-Scale Considerations and Process Chemistry
Cost-Effective Modifications
Patent data reveal adaptations for kilogram-scale production:
Q & A
Q. What are the standard synthetic routes for synthesizing 7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the quinazoline core via cyclization of anthranilic acid derivatives or substituted benzamides.
- Step 2 : Introduction of the oxadiazole moiety through condensation of hydrazides with carboxylic acid derivatives, often using phosphorus oxychloride (POCl₃) as a cyclizing agent.
- Step 3 : Coupling of the bromophenyl and methoxyphenyl groups under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with bases like K₂CO₃ or NaH. Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the quinazoline, oxadiazole, and substituents. Aromatic protons and methoxy groups are key markers.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ~471 g/mol for C₂₁H₁₉BrN₄O₄) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for quinazoline-dione, C-N-O vibrations for oxadiazole).
- HPLC : Ensures purity (>95%) via reverse-phase methods .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity.
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR) using fluorescence-based or radiometric methods.
- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Substituent Variation : Systematically modify the bromophenyl (e.g., halogen substitution) and methoxyphenyl groups (e.g., ethoxy, hydroxyl) to evaluate effects on potency.
- Oxadiazole Replacement : Compare 1,2,4-oxadiazole with 1,3,4-oxadiazole or triazole moieties to assess ring size and heteroatom influence.
- Pharmacokinetic Profiling : Measure logP (octanol-water partition) to correlate hydrophobicity with membrane permeability. Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like topoisomerases or PARP .
Q. What experimental strategies address low aqueous solubility during in vivo testing?
Methodological Answer:
- Co-solvent Systems : Use DMSO/PEG-400 or cyclodextrin-based formulations for preclinical studies.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance solubility, which hydrolyze in vivo to the active form.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve bioavailability. Validate via dynamic light scattering (DLS) and in vitro release assays .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Enzyme Kinetics : Determine inhibition constants (Kᵢ) using Lineweaver-Burk plots for enzyme targets (e.g., dihydrofolate reductase).
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₒₙ/kₒff) to purified proteins.
- Cellular Pathway Analysis : Western blotting or qPCR to assess downstream effects (e.g., apoptosis markers like caspase-3, Bcl-2) in treated cell lines .
Q. What computational methods support the design of derivatives with enhanced selectivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., using GROMACS) to evaluate binding stability over 50–100 ns trajectories.
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for substituent modifications.
- ADMET Prediction : Use tools like SwissADME to predict absorption, metabolism, and toxicity profiles early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
